

aminomethanol as a precursor to the simplest amino acid glycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminomethanol*

Cat. No.: *B12090428*

[Get Quote](#)

Aminomethanol: A Pivotal Precursor in the Synthesis of Glycine

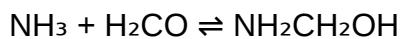
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine, the simplest of the proteinogenic amino acids, holds a fundamental position in biochemistry and has significant implications in prebiotic chemistry and the origins of life. Its synthesis from simple, abundant precursors is a topic of intense research. Among the proposed pathways, the role of **aminomethanol** ($\text{NH}_2\text{CH}_2\text{OH}$) as a key, yet transient, intermediate is of paramount importance. This technical guide provides a comprehensive overview of the formation of **aminomethanol** from formaldehyde and ammonia and its subsequent conversion to glycine, with a focus on the underlying chemical principles, experimental methodologies, and quantitative data.

Aminomethanol is recognized as a central, albeit elusive, intermediate in the Strecker synthesis of amino acids.^{[1][2][3][4]} This pathway, first described in 1850, is a plausible route for the formation of amino acids on primordial Earth from simple molecules like ammonia, aldehydes, and hydrogen cyanide.^{[1][2][3][4]} The initial step involves the reaction of ammonia with an aldehyde, in the case of glycine synthesis, formaldehyde, to form a hemiaminal intermediate, **aminomethanol**.^{[1][2]}

Due to its inherent instability, particularly in aqueous media where it readily decomposes to water and methanimine, the isolation and characterization of **aminomethanol** have been challenging.^[1] However, recent advancements in experimental techniques have allowed for its identification in low-temperature ice matrices, providing crucial insights into its formation and stability under astrophysically relevant conditions.^{[1][4]}


This guide will delve into the chemical pathways leading to glycine via **aminomethanol**, present available quantitative data, detail experimental protocols for the identification of this key intermediate, and provide visualizations of the reaction workflows.

Chemical Synthesis Pathways

The primary pathway for the formation of **aminomethanol** is the nucleophilic addition of ammonia to formaldehyde. This reaction is reversible and typically occurs in aqueous or gas phases.

1. Formation of Aminomethanol:

The reaction between ammonia (NH_3) and formaldehyde (H_2CO) leads to the formation of **aminomethanol**.^[5]

This step is generally considered to be rapid. However, **aminomethanol** is kinetically stable in the gas phase but unstable in aqueous solution, where it can dehydrate to form methanimine (CH_2NH).^[1]

2. Conversion to Glycine:

The conversion of **aminomethanol** to glycine can proceed through several proposed routes, most notably as part of the Strecker synthesis.

- **Strecker Synthesis:** In the presence of hydrogen cyanide (HCN), **aminomethanol** (or its dehydration product, methanimine) reacts to form aminoacetonitrile ($\text{NH}_2\text{CH}_2\text{CN}$). Subsequent hydrolysis of the nitrile group yields glycine ($\text{NH}_2\text{CH}_2\text{COOH}$).^{[1][3]}
 - $\text{NH}_2\text{CH}_2\text{OH} + \text{HCN} \rightarrow \text{NH}_2\text{CH}_2\text{CN} + \text{H}_2\text{O}$

- $\text{NH}_2\text{CH}_2\text{CN} + 2\text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{COOH} + \text{NH}_3$
- Alternative Pathways: Computational studies have explored other potential gas-phase reactions for glycine formation from **aminomethanol** precursors, though these are less established experimentally.[\[6\]](#)

Quantitative Data

Quantitative experimental data on the direct conversion of **aminomethanol** to glycine is scarce due to the transient nature of the intermediate. Most available data pertains to the overall yield of glycine from initial precursors like formaldehyde and ammonia or other starting materials.

Precursors	Reaction Conditions	Product(s)	Yield	Reference(s)
Formaldehyde, Ammonia	Heating, followed by hydrolysis	Glycine (predominant), other amino acids	Not specified	[7]
Monochloroacetic acid, Ammonia, Urotropine (catalyst)	Two-step reaction in methanol	Glycine	92.9% (with 99.7% purity)	[8]
Monochloroacetic acid, Ammonia	Aqueous solution, room temperature, 48 hours	Glycine	64-65%	[9]

Theoretical Kinetic Data:

Computational studies have provided insights into the energetics of the reactions involving **aminomethanol**.

Reaction	Method	Activation Energy (kcal/mol)	Note	Reference(s)
HO-CO (radical) + CH ₂ NH → NHCH ₂ COOH (radical)	UCCSD(T) and DFT	0.14	Gas-phase reaction	[6]
NHCH ₂ COOH (radical) + H ₂ → Glycine + H (radical)	UCCSD(T) and DFT	~3	Gas-phase reaction	[6]

Experimental Protocols

Protocol 1: Identification of Aminomethanol in Low-Temperature Ices

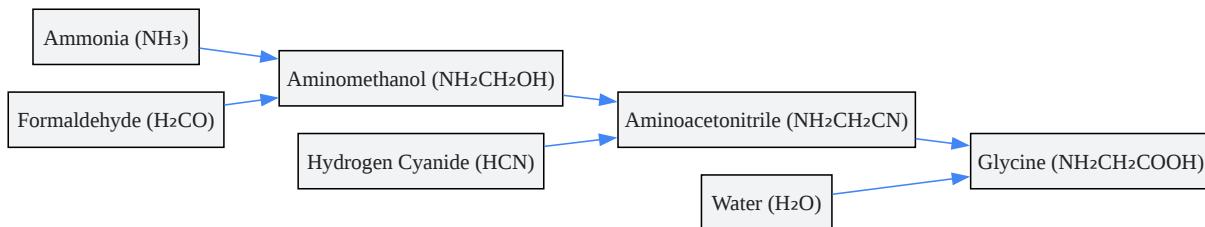
This protocol is based on the experimental identification of **aminomethanol** in astrophysical ice analogs.[\[1\]](#)[\[4\]](#)

Objective: To form and identify **aminomethanol** in a low-temperature ice matrix via exposure to energetic electrons and subsequent mass spectrometric analysis.

Materials:

- Ultrahigh vacuum (UHV) chamber
- Cryostat capable of reaching 10 K
- Gas deposition system
- Electron gun
- Temperature programmed desorption (TPD) apparatus
- Photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS)

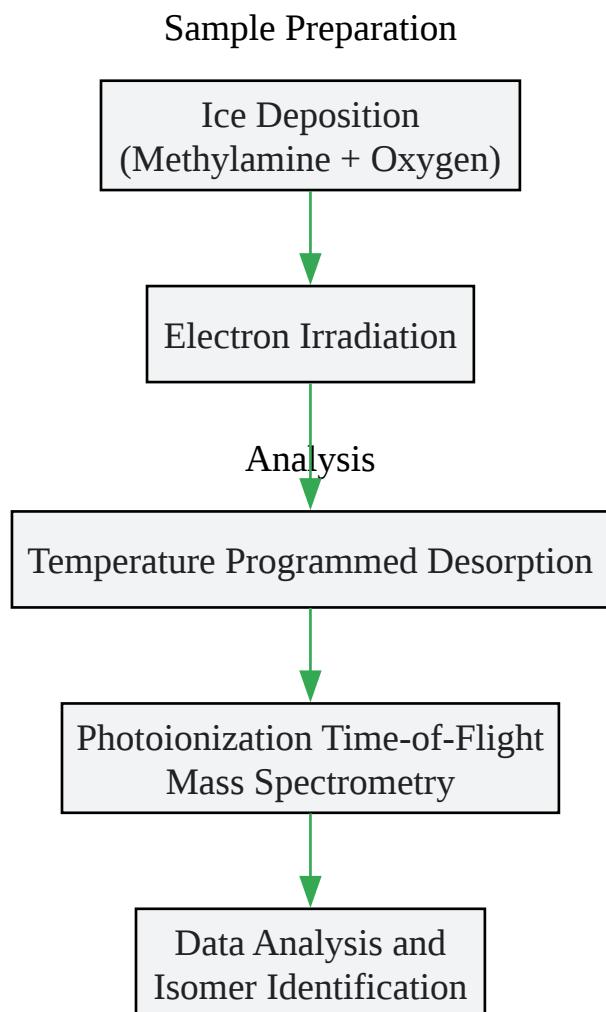
- Methylamine (CH_3NH_2) gas
- Oxygen (O_2) gas


Methodology:

- Ice Deposition: Prepare a clean substrate (e.g., a silver wafer) attached to the cryostat inside the UHV chamber and cool it to 10 K.
- Deposit a mixed ice of methylamine and oxygen onto the cold substrate via the gas deposition system. The ratio of the gases can be controlled by adjusting the partial pressures.
- Irradiation: Irradiate the ice sample with energetic electrons (e.g., 5 keV) for a defined period to induce chemical reactions within the ice.
- Temperature Programmed Desorption (TPD): After irradiation, heat the substrate at a constant rate (e.g., 1 K/min) to cause the sublimation of the molecules from the ice into the gas phase.
- Photoionization and Mass Spectrometry: The sublimed neutral molecules are then ionized using a tunable vacuum ultraviolet (VUV) light source. The resulting ions are analyzed by the PI-ReTOF-MS.
- Data Analysis: By tuning the photoionization energy, different isomers can be selectively ionized based on their ionization potentials, allowing for the unambiguous identification of **aminomethanol** among other products.

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis and identification of glycine from **aminomethanol** can be visualized.


Formation of Glycine via the Strecker Synthesis

[Click to download full resolution via product page](#)

Caption: Pathway of Glycine Formation via Strecker Synthesis.

Experimental Workflow for Aminomethanol Identification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Unveiling the chemical kinetics of aminomethanol (NH₂CH₂OH): insights into O₂H and O₂ photo-oxidation reactions and formamide dominance [frontiersin.org]

- 3. researchgate.net [researchgate.net]
- 4. Experimental identification of aminomethanol ($\text{NH}_2\text{CH}_2\text{OH}$)-the key intermediate in the Strecker Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formaldehyde and ammonia as precursors to prebiotic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational studies on the possible formation of glycine via open shell gas-phase chemistry in the interstellar medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of amino acids by the heating of formaldehyde and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [aminomethanol as a precursor to the simplest amino acid glycine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12090428#aminomethanol-as-a-precursor-to-the-simplest-amino-acid-glycine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com